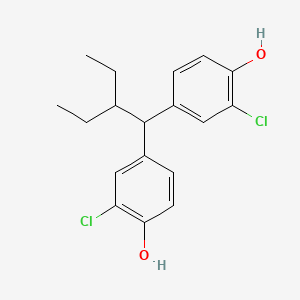
2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol is a chemical compound that belongs to the class of organosilicon compounds It features a trisilane backbone with two hydroxyl groups attached to the first and third silicon atoms, and phenyl groups attached to the first and third silicon atoms as well
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol typically involves the reaction of trichlorosilane with phenylmagnesium bromide to form the intermediate phenyltrichlorosilane. This intermediate is then reacted with dimethylchlorosilane in the presence of a catalyst such as platinum to form the desired trisilane compound. The final step involves the hydrolysis of the trisilane compound to introduce the hydroxyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Silanones and siloxanes.
Reduction: Silanes.
Substitution: Various substituted trisilane derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with target molecules, while the phenyl groups can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylsilane: Similar structure but lacks the hydroxyl groups.
Dimethylsilane: Similar backbone but lacks the phenyl groups.
Trisiloxane: Contains a similar trisilane backbone but with oxygen atoms replacing some of the silicon atoms.
Uniqueness
2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
93973-01-4 |
|---|---|
Fórmula molecular |
C26H28O2Si3 |
Peso molecular |
456.8 g/mol |
Nombre IUPAC |
bis[hydroxy(diphenyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C26H28O2Si3/c1-29(2,30(27,23-15-7-3-8-16-23)24-17-9-4-10-18-24)31(28,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28H,1-2H3 |
Clave InChI |
CODLZAHLCIPWQM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)([Si](C1=CC=CC=C1)(C2=CC=CC=C2)O)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)



![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)





![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)

